molecular formula C13H9FO2 B6325226 5-(4-Fluorophenyl)-2-formylphenol, 95% CAS No. 343603-95-2

5-(4-Fluorophenyl)-2-formylphenol, 95%

Cat. No. B6325226
CAS RN: 343603-95-2
M. Wt: 216.21 g/mol
InChI Key: MMASPRKSNDDQHU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-formylphenol, 95% (5-F2FP) is a synthetic compound with an array of potential applications in research and laboratory experiments. This organic compound belongs to the family of phenols, which are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-F2FP is also known as 5-fluoro-2-formylphenol and 4-fluoro-2-hydroxybenzaldehyde, and is used in a variety of scientific research applications.

Scientific Research Applications

5-F2FP is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of organic compounds, including polymers, polysaccharides, and polyphenols. Additionally, 5-F2FP has been used as a precursor in the synthesis of a variety of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of organic dyes, which are used in a variety of applications, such as paper manufacturing and printing.

Mechanism of Action

The mechanism of action of 5-F2FP is not yet fully understood. However, it is believed that the hydroxyl group of the compound is responsible for its reactivity. It is thought that the hydroxyl group acts as an electron donor, allowing the compound to react with other molecules. In addition, the presence of the fluorine atom in the aromatic ring of the compound is thought to increase its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2FP are not yet fully understood. However, it is believed that the compound may have some antioxidant properties due to its hydroxyl group. Additionally, 5-F2FP has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

5-F2FP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its high reactivity, which makes it suitable for use in a variety of synthetic reactions. Additionally, the compound is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, the compound is also highly flammable and toxic, and should be handled with care when used in experiments.

Future Directions

The potential applications of 5-F2FP are still being explored. Some potential future directions include the use of the compound in the development of new drugs and pharmaceuticals, as well as in the synthesis of new organic materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound. Finally, more research is needed to identify the most efficient and cost-effective methods for synthesizing 5-F2FP in the laboratory.

Synthesis Methods

5-F2FP can be synthesized in the laboratory through a number of methods. One of the most common routes involves the oxidation of 4-fluorophenol with hydrogen peroxide and formic acid. The reaction is typically carried out in an acidic medium, such as acetic acid, and yields 5-F2FP as a white solid. Other methods for synthesizing 5-F2FP include the reaction of 4-fluorophenol with sulfuric acid and sodium nitrite, and the reduction of 4-fluorobenzaldehyde with sodium borohydride.

properties

IUPAC Name

4-(4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMASPRKSNDDQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626532
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2-formylphenol

CAS RN

343603-95-2
Record name 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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